molecular formula C10H17NO2 B2634459 Methyl 5-azaspiro[3.5]nonane-8-carboxylate CAS No. 2305254-96-8

Methyl 5-azaspiro[3.5]nonane-8-carboxylate

Cat. No. B2634459
CAS RN: 2305254-96-8
M. Wt: 183.251
InChI Key: CVPJBNLOJFYCOU-UHFFFAOYSA-N
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Description

“Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is a chemical compound with the CAS Number: 2305254-96-8 . It has a molecular weight of 183.25 . The IUPAC name for this compound is also "methyl 5-azaspiro[3.5]nonane-8-carboxylate" .


Molecular Structure Analysis

The InChI code for “Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is 1S/C10H17NO2/c1-13-9(12)8-3-6-11-10(7-8)4-2-5-10/h8,11H,2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalytic Transformations and Organic Synthesis

A study by Sukhorukov et al. (2008) explores the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to produce substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting a mechanism involving N-O bond cleavage and the formation of imines as key intermediates (Sukhorukov et al., 2008). Molchanov and Tran (2013) achieved regioselective 1,3-dipolar cycloaddition with C-aryl- and C-carbamoylnitrones, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Advanced Organic Synthesis Techniques

Gurry et al. (2015) describe the synthesis of a spirocyclic oxetane-fused benzimidazole, demonstrating the versatility of spirocyclic oxetanes in organic synthesis (Gurry et al., 2015). The Reformatsky reaction, as discussed by Shchepin et al. (2007, 2006), showcases the formation of 2-azaspiro compounds through interactions with phenyl- and benzoylhydrazones derived from aromatic aldehydes, leading to a variety of spirocyclic compounds (Shchepin et al., 2007), (Shchepin et al., 2006).

Synthetic Applications in Drug Discovery

The work by Kamiński and Obniska (2006) on the synthesis and anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds illustrates the potential for developing new therapeutic agents (Kamiński & Obniska, 2006). Similarly, Odagiri et al. (2013) designed novel quinolines with potent antibacterial activity, demonstrating the pharmaceutical applications of spirocyclic compounds (Odagiri et al., 2013).

Novel Synthetic Pathways

The research by Molchanov et al. (2016) on the reductive cleavage and transformations of 5-oxa-6-azaspiro compounds, leading to the formation of bi- or tricyclic lactams or lactones, highlights novel pathways in the synthesis of complex organic molecules (Molchanov et al., 2016).

Safety and Hazards

“Methyl 5-azaspiro[3.5]nonane-8-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-azaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-3-6-11-10(7-8)4-2-5-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPJBNLOJFYCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2305254-96-8
Record name methyl 5-azaspiro[3.5]nonane-8-carboxylate
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